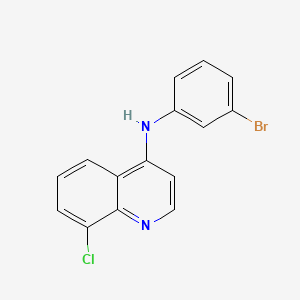

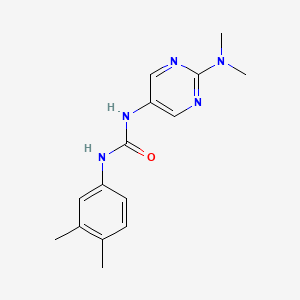

![molecular formula C16H13N3O3S B2515877 2-(烟酰胺基)苯并[d]噻唑-6-羧酸乙酯 CAS No. 919062-04-7](/img/structure/B2515877.png)

2-(烟酰胺基)苯并[d]噻唑-6-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate is a compound that falls within the category of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. These compounds are of significant interest due to their diverse range of biological activities and their presence in many biologically active molecules.

Synthesis Analysis

The synthesis of related ethyl thiazole carboxylate derivatives has been described in the literature. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate is used as a starting material to prepare various substituted thiazolopyridine carboxylates. This is achieved by reacting it with different arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature . Additionally, the reaction of this starting material with cyanoacrylate derivatives in methanol/TEA also yields substituted thiazolopyridine carboxylates . These methods demonstrate the versatility of thiazole derivatives in synthesizing a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized thiazole derivatives are confirmed using various spectroscopic techniques, including elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques ensure the accurate identification of the compounds and the determination of their molecular structures.

Chemical Reactions Analysis

The thiazole derivatives synthesized from ethyl 2-(benzo[d]thazol-2-yl)acetate can further react to form more complex structures. For example, the amino-imino derivative obtained from the synthesis can be used to create new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These subsequent reactions expand the chemical diversity of the thiazole derivatives and can lead to compounds with novel properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate are not detailed in the provided papers, the general properties of thiazole derivatives can be inferred. Thiazole compounds typically exhibit a range of biological activities, and their physical properties such as solubility, melting point, and stability can vary widely depending on the substituents attached to the thiazole ring. The antitumor activity of certain ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been tested, with some compounds showing promising results against human tumor cell lines . This suggests that Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate could also possess interesting biological properties worthy of further investigation.

科学研究应用

合成与表征

2-(烟酰胺基)苯并[d]噻唑-6-羧酸乙酯是一种参与各种合成研究和化学表征工作的化合物。例如,研究详细阐述了相关噻唑衍生物的合成和表征,强调了噻唑化合物在开发具有潜在生物活性的新化学实体中的作用。一项研究重点关注了新的哌啶取代苯并噻唑衍生物的合成,展示了用哌啶使 2-氨基苯并[d]噻唑-6-羧酸乙酯发生反应的过程。该反应形成了 2-(哌啶-1-基)苯并[d]噻唑-6-羧酸乙酯,进一步突出了该化合物在化学合成中的多功能性及其作为更复杂结构的构建模块的潜力 (Shafi, Rajesh, & Senthilkumar, 2021)。

生物活性

该化合物及其衍生物已被研究其生物活性,包括抗菌和抗肿瘤活性。例如,已经合成并评估了某些噻唑衍生物的潜在抗癌活性,其中一些对人类肿瘤细胞系显示出有希望的结果。这表明 2-(烟酰胺基)苯并[d]噻唑-6-羧酸乙酯衍生物在开发新的治疗剂方面的潜力 (El-Subbagh, Abadi, & Lehmann, 1999)。

化学性质和应用

2-(烟酰胺基)苯并[d]噻唑-6-羧酸乙酯衍生物的化学性质已在各种研究中得到探讨。这些化合物已被用于复杂分子的合成以及专注于其光谱表征(包括核磁共振和红外光谱)的研究中。此类研究提供了对该化合物结构和电子特性的见解,有助于理解其反应性和在化学合成中的潜在应用 (Haroon 等,2018)。

未来方向

Thiazole derivatives, including Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate, have shown promising biological activities, suggesting potential for future research and development . Further studies could focus on understanding the exact mechanism of action, optimizing the synthesis process, and evaluating the safety and efficacy of these compounds in preclinical and clinical settings.

作用机制

Target of Action

Thiazoles and benzothiazoles have been found to interact with a variety of biological targets. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

The mode of action of thiazoles and benzothiazoles can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been found to inhibit the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a significant role in cell life and is a promising target of antitumor drug research .

Biochemical Pathways

Thiazoles and benzothiazoles can affect various biochemical pathways. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Result of Action

The results of the action of thiazoles and benzothiazoles can vary depending on the specific compound and its targets. For example, some benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

属性

IUPAC Name |

ethyl 2-(pyridine-3-carbonylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-2-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)11-4-3-7-17-9-11/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMVHUMTTFAMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

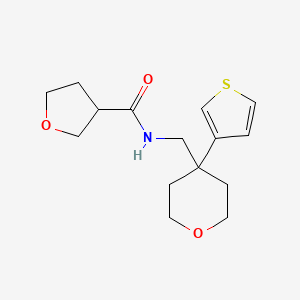

![7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride](/img/structure/B2515795.png)

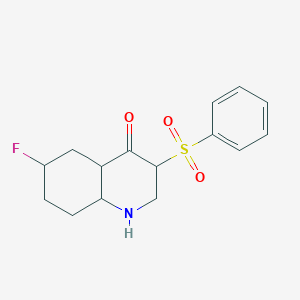

![(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2515797.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B2515800.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)

![5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2515803.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2515809.png)

![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)